(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
Description
(E)-N-(5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a benzothiazole-derived enamine featuring a 5-methylisoxazole carboxamide moiety. The presence of 5,6-dimethoxy and 3-methyl substituents on the benzothiazole ring enhances its electron-donating capacity and steric bulk, which may influence binding affinity to biological targets. The (E)-configuration of the imine bond is critical for maintaining planar geometry, optimizing π-π stacking interactions in protein binding pockets .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-5-9(17-22-8)14(19)16-15-18(2)10-6-11(20-3)12(21-4)7-13(10)23-15/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYXBXXRPONDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity. This inhibition results in an increase in the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in smooth muscle relaxation (bronchodilation) and inhibition of inflammatory cell activation (anti-inflammatory effect).
Pharmacokinetics
As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing. It has demonstrated clinical benefits both alone and when used with other maintenance therapies.
Action Environment
Environmental factors such as air quality and temperature could potentially influence the efficacy and stability of inhaled treatments like Ohtuvayre.
Biological Activity
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Its unique structure, featuring a thiazole ring and isoxazole moiety, suggests potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is CHNOS. The compound's structure includes:
- Thiazole Ring : Contributes to the biological activity through interactions with various biological targets.
- Isoxazole Moiety : Known for its role in medicinal chemistry, particularly in anticancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- HL-60 Cell Line Studies : Research indicated that isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60). Compounds were evaluated using the MTT assay, revealing IC values ranging from 86 to 755 μM . Isoxazole derivatives led to decreased expression of anti-apoptotic genes such as Bcl-2 and increased levels of p21, indicating a mechanism involving both apoptosis and cell cycle arrest .
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis |
| Isoxazole (6) | 755 | Cell cycle arrest |
Anti-inflammatory Activity
Benzothiazole derivatives have been noted for their anti-inflammatory properties. The compound may inhibit key inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:
- Inhibition Studies : Similar compounds have shown varying degrees of inhibition against COX and LOX enzymes in vitro, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. The compound may exert its effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes:
- Mechanism : It has been suggested that the compound interacts with bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death.
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the effects of various isoxazole compounds on HL-60 cells, focusing on their ability to induce apoptosis and alter gene expression related to cell survival and proliferation.
- Inflammation Models : Animal models have been used to test the efficacy of benzothiazole derivatives in reducing inflammation in conditions such as carrageenan-induced paw edema.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several synthesized derivatives reported in the literature. Key comparisons include:
Notes:
- Polarity : The target compound’s 5,6-dimethoxy groups increase hydrophilicity compared to the methylthioethyl (lipophilic) and trifluoromethyl (electron-withdrawing) substituents in analogues .
- Electronic Effects : Methoxy groups enhance electron density on the benzothiazole ring, contrasting with the electron-deficient trifluoromethyl and nitro groups in , which may alter reactivity in electrophilic substitutions.
Spectroscopic and Analytical Data
While specific data for the target compound are unavailable, comparisons can be inferred:
- IR Spectroscopy : A strong C=O stretch (~1600–1700 cm⁻¹) is expected, similar to compounds 6 and 8a–c in .
- ¹H-NMR : The 5,6-dimethoxy groups would produce singlets at δ ~3.8–4.0 ppm, distinct from the aromatic proton environments in and .
- Mass Spectrometry : A molecular ion peak near m/z 376 would align with the molecular formula C₁₈H₂₀N₄O₄S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
